Trichodenone B

Description

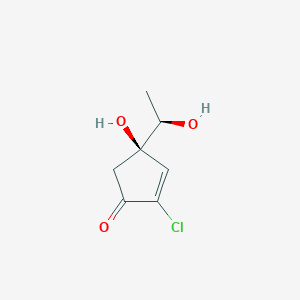

Trichodenone B is a secondary metabolite isolated from the marine-derived fungus Trichoderma harzianum, notably associated with the sponge Halichondria okadai . It belongs to the trichodenone family, which includes structurally related compounds such as trichodenone A and C. Additionally, synthetic derivatives of this compound, such as its dechlorinated form, demonstrate potent α-glucosidase inhibitory activity, suggesting broader therapeutic applications in metabolic disorders . Its molecular structure is hypothesized to include a chlorinated cyclopropane moiety, though full stereochemical details remain under investigation .

Properties

Molecular Formula |

C7H9ClO3 |

|---|---|

Molecular Weight |

176.6 g/mol |

IUPAC Name |

(4R)-2-chloro-4-hydroxy-4-[(1R)-1-hydroxyethyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C7H9ClO3/c1-4(9)7(11)2-5(8)6(10)3-7/h2,4,9,11H,3H2,1H3/t4-,7+/m1/s1 |

InChI Key |

YEJGJTJOGAXENH-FBCQKBJTSA-N |

Isomeric SMILES |

C[C@H]([C@]1(CC(=O)C(=C1)Cl)O)O |

Canonical SMILES |

CC(C1(CC(=O)C(=C1)Cl)O)O |

Synonyms |

trichodenone B trichodenone-B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trichodenone A and Trichodenone C

Trichodenone A, B, and C share a common biosynthetic origin and structural backbone but differ in substituents and stereochemistry:

- Enzyme Inhibition: (−)-Trichodenone A and (+)-dechlorinated this compound show marked α-glucosidase inhibition, highlighting the role of stereochemistry and functional groups in this activity .

- Structural Insights: this compound’s chlorinated structure may enhance cytotoxicity compared to its dechlorinated analog, which instead excels in enzyme inhibition .

Comparison with Functionally Similar Compounds

Pericosines B and C

Pericosines B and C, isolated from the marine fungus Periconia byssoides, share functional similarities with trichodenones but differ structurally:

| Compound | Source | Key Biological Activities | Structural Features | References |

|---|---|---|---|---|

| Pericosine B/C | Sea hare (Aplysia) | Weak cytotoxicity, enantiomeric mixtures | Four chiral centers, cyclohexane derivatives |

- Cytotoxicity: Pericosines exhibit weaker activity against P388 compared to trichodenones, suggesting structural specificity in cytotoxicity .

- Stereochemical Complexity: Both pericosines and trichodenones exist as enantiomeric mixtures, but trichodenones maintain consistent cytotoxicity across stereoisomers .

Other Trichoderma Metabolites

Compounds like trichoharzianol (antifungal) and T22azaphilone (unknown activity) from Trichoderma spp. highlight functional diversity within the genus, though they lack structural or cytotoxic overlap with trichodenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.